The synthesis of ML311 involves several key steps that are critical for achieving the desired chemical structure and biological activity.
Parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity.
ML311 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity.
The presence of specific substituents can influence the compound's binding affinity and selectivity towards its target proteins.
ML311 participates in various chemical reactions that are essential for its functionality:
Technical parameters such as reaction kinetics and thermodynamics are analyzed to optimize these chemical interactions.
The mechanism of action of ML311 involves its interaction with specific biological targets:
Data from these analyses contribute to a comprehensive understanding of how ML311 exerts its therapeutic effects.
The physical and chemical properties of ML311 are critical for its development as a therapeutic agent:
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to gather this data.
ML311 holds promise in several scientific applications:
Ongoing research aims to further elucidate its potential applications across various therapeutic areas.
The Mcl-1/Bim Complex as an Apoptotic GatekeeperMcl-1 (Myeloid Cell Leukemia 1), an anti-apoptotic BCL-2 family protein, is overexpressed in diverse cancers, including hematologic malignancies and solid tumors. It promotes tumor survival by sequestering pro-apoptotic BH3-only proteins like Bim (Bcl-2-like protein 11). The Mcl-1/Bim interaction prevents Bim from activating effector proteins Bax/Bak, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and caspase-dependent apoptosis [6] [8]. Mcl-1’s short half-life and rapid upregulation under stress allow tumors to develop resistance to conventional chemotherapies and BH3-mimetics targeting BCL-2/BCL-xL [6] [10].
ML311: Mechanism and SelectivityML311 (EU-5346) is a potent small-molecule inhibitor disrupting the Mcl-1/Bim protein-protein interaction. Biochemical assays demonstrate high selectivity:
Table 1: Selectivity Profile of ML311
Target | IC₅₀ (µM) | Cellular EC₅₀ (µM) | Key Cancer Models |
---|---|---|---|
Mcl-1/Bim | 0.31 | 0.30 (Mcl-1-1780) | Multiple myeloma, leukemia |
Bcl-2 | >40 | 1.1 (Bcl-2-1863) | Limited activity |
Bcl-xL | >40 | Not applicable | Negligible inhibition |
Cell-based assays confirm ML311 induces apoptosis in Mcl-1-dependent cancer lines (e.g., Mcl-1-1780; EC₅₀ = 0.31 µM), with 99% apoptosis at 0.5 µM. In contrast, Bcl-2-dependent cells show only 21% apoptosis at the same concentration [3] [7].
Structural and Functional Hierarchy in Apoptosis RegulationBCL-2 family proteins share up to four BCL-2 homology (BH) domains and are categorized as:
Mcl-1’s N-terminal PEST domain enables rapid turnover and adaptability, making it a critical resistance factor. Overexpression correlates with poor prognosis in hepatocellular carcinoma (HCC), leukemia, and breast cancer [6] [10].
Table 2: MCL-1 Regulation and Oncogenic Impact
Regulatory Mechanism | Key Proteins/Pathways | Functional Outcome in Cancer |
---|---|---|
Transcriptional | STAT3, IL-6, ERK | Upregulated MCL-1 expression |
Post-translational | USP9X, FBW7, GSK-3β | Stabilization/degradation balance |
miRNA-mediated | miR-29b, miR-101, miR-193b | Reduced MCL-1 mRNA levels |
Synthetic lethality | Co-dependence with BCL-2/BCL-xL | Vulnerability to dual BH3-mimetics |
Therapeutic Synergy with BCL-2 InhibitionIn HCC, dual inhibition of Mcl-1 (using MIK665) and BCL-2 (using venetoclax) synergistically induces apoptosis, overcoming monotherapy resistance. Similarly, ML311’s efficacy is enhanced when combined with BCL-2 inhibitors in Bim-rich contexts [10]. This synergy exploits cancer cells’ reliance on multiple anti-apoptotic proteins, a mechanism termed "BCL-2 family co-dependence" [8] [10].
Table 3: Evolution of BH3-Mimetics in Cancer Therapy
Inhibitor | Target(s) | Clinical Status | Key Limitations |
---|---|---|---|
Venetoclax | BCL-2 | FDA-approved (CLL/AML) | MCL-1/BCL-xL-mediated resistance |
ML311 | MCL-1 | Preclinical | N/A (research tool) |
S64315/MIK665 | MCL-1 | Phase I/II trials | Cardiac toxicity concerns |
Navitoclax | BCL-2/BCL-xL/BCL-w | Phase II | Thrombocytopenia (BCL-xL inhibition) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7